

Spectroscopic Profile of Methyl Caffeate: A Technical Guide

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Compound of Interest

Compound Name: Methyl caffeate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl caffeate**, a naturally occurring phenolic compound with various biological activities. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **methyl caffeate**. For clarity and comparative ease, all quantitative data are presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **methyl caffeate** were acquired in deuterated dimethyl sulfoxide (DMSO- d_6).

^1H NMR Data (600 MHz, DMSO- d_6)

The ^1H NMR spectrum of **methyl caffeate** reveals characteristic signals for the aromatic, vinyl, and methoxy protons. The assignments, chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed in Table 1.[\[1\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH (Phenolic)	9.53	singlet	-
-OH (Phenolic)	9.13	singlet	-
H-7	7.42	doublet	15.6
H-2	6.96	doublet of doublets	8.4, 1.8
H-6	7.02	doublet	1.8
H-5	6.75	doublet	8.4
H-8	6.16	doublet	15.6
-OCH ₃	3.65	singlet	-

¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides information on the carbon framework of **methyl caffeate**. The assignments and chemical shifts (δ) in ppm are presented in Table 2.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C-9 (C=O)	167.9
C-4	145.9
C-5	149.1
C-7	146.5
C-1	127.4
C-2	122.5
C-6	115.1
C-8	116.4
C-3	115.1
-OCH ₃	51.5

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized to identify the functional groups present in **methyl caffeate**. The major absorption peaks and their corresponding functional group assignments are listed in Table 3.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400-3200	Strong, Broad	O-H stretch (phenolic hydroxyl groups)
~3050	Medium	=C-H stretch (aromatic and vinyl)
~2950	Weak	C-H stretch (methyl)
~1680	Strong	C=O stretch (α,β -unsaturated ester)
~1600, 1520, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1270, 1180	Strong	C-O stretch (ester and phenol)
~980	Strong	=C-H bend (trans-alkene out-of-plane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the molecular weight and fragmentation pattern of **methyl caffeate**. The key fragments and their mass-to-charge ratios (m/z) are summarized in Table 4.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment	Interpretation
194	High	$[M]^+$	Molecular Ion
163	High	$[M - OCH_3]^+$	Loss of the methoxy radical
134	Medium	$[M - COOCH_3 - H]^+$	Loss of the carbomethoxy group and a hydrogen atom
126	Low	-	-
89	Medium	-	-

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **methyl caffeate** are provided below. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **methyl caffeate** is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 600 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is used.
 - Spectral Width: A spectral width of approximately 12 ppm is set.
 - Acquisition Time: An acquisition time of at least 3 seconds is employed.
 - Relaxation Delay: A relaxation delay of 2 seconds is used.
 - Number of Scans: 16 to 64 scans are typically acquired for a good signal-to-noise ratio.
 - Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled single-pulse experiment is used.
 - Spectral Width: A spectral width of approximately 220 ppm is set.
 - Acquisition Time: An acquisition time of around 1 second is used.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

- Number of Scans: Several hundred to a few thousand scans are acquired to achieve an adequate signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

ATR-FTIR Spectroscopy

- Sample Preparation: A small amount of solid, powdered **methyl caffeate** is placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is brought into firm contact with the crystal using the pressure clamp.
 - The sample spectrum is recorded in the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in transmittance or absorbance mode.

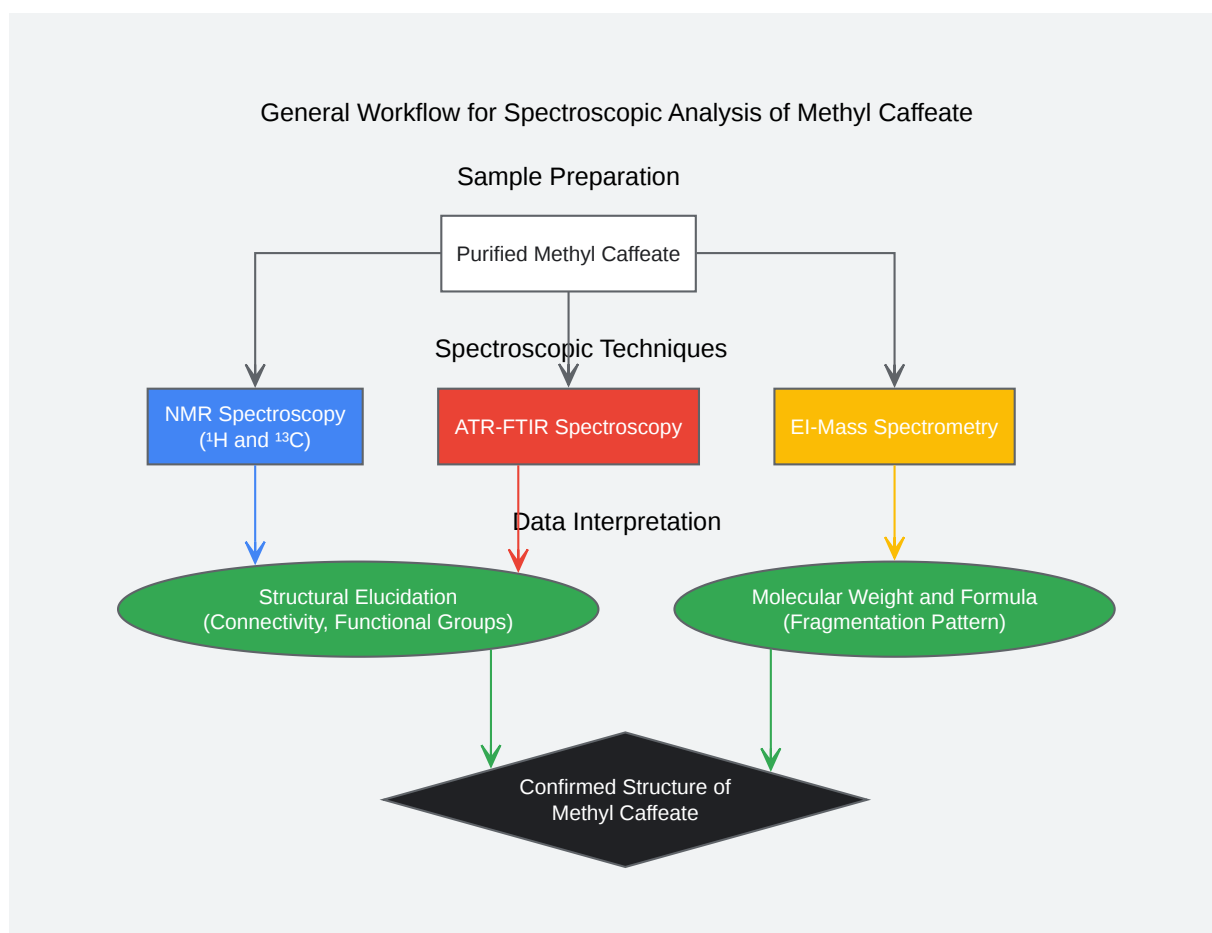
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of **methyl caffeate** is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
- Data Acquisition:
 - Ionization Energy: The standard electron energy of 70 eV is used to induce fragmentation.
 - Mass Range: The instrument is set to scan a mass range of approximately m/z 40-400.

- Source Temperature: The ion source temperature is typically maintained around 200-250 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a pure compound like **methyl caffeate** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic identification of **methyl caffeate**.

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References

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